molecular formula C10H8O6S2 B8782744 Naphthalene-1,4-disulfonic acid CAS No. 46859-22-7

Naphthalene-1,4-disulfonic acid

Cat. No.: B8782744
CAS No.: 46859-22-7
M. Wt: 288.3 g/mol
InChI Key: ASQZVMZPZFWONG-UHFFFAOYSA-N
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Description

Naphthalene-1,4-disulfonic Acid (CAS 46859-22-7) is an organic compound with the molecular formula C10H8O6S2 and a molecular weight of 288.30 g/mol . It is characterized by a high density of approximately 1.704 g/cm³ . As a naphthalenedisulfonic acid, it belongs to a class of compounds known for their strong acidic properties. Related isomers, such as naphthalene-1,5-disulfonic acid (Armstrong's Acid), are typically prepared by the disulfonation of naphthalene and are known to be corrosive solids . These compounds are primarily used as intermediates in chemical synthesis. For instance, they can be further sulfonated or nitrated to create more complex derivatives, or fused with alkali to produce valuable compounds like dihydroxynaphthalenes, which are useful precursors in the synthesis of dyes and pharmaceuticals . The disodium salts of naphthalenedisulfonic acids are also employed as divalent counterions for forming salts of basic drug compounds and can be used as electrolytes in certain chromatographic methods . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Proper handling procedures should be followed.

Properties

CAS No.

46859-22-7

Molecular Formula

C10H8O6S2

Molecular Weight

288.3 g/mol

IUPAC Name

naphthalene-1,4-disulfonic acid

InChI

InChI=1S/C10H8O6S2/c11-17(12,13)9-5-6-10(18(14,15)16)8-4-2-1-3-7(8)9/h1-6H,(H,11,12,13)(H,14,15,16)

InChI Key

ASQZVMZPZFWONG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthetic Challenges : The synthesis of naphthalene derivatives is highly position-dependent. For example, Naphthalene-1,8-diyldiboronic acid forms inert byproducts under hydrolysis, whereas the 1,4-disulfonic acid is stable and easily isolated .
  • Acidity and Solubility : The dual sulfonic groups in this compound confer strong acidity (pKa < 0) and high water solubility, outperforming carboxylic acid analogues like naphthalene-1,4-dicarboxylic acid .
  • Industrial Relevance: Benzene-based disulfonic acids with amino groups dominate dye applications, while naphthalene derivatives are preferred for surfactants due to their larger hydrophobic domains .

Preparation Methods

Thermodynamic vs. Kinetic Sulfonation Pathways

Naphthalene sulfonation is highly sensitive to reaction conditions, with temperature dictating isomer distribution. At low temperatures (15–40°C), kinetically favored alpha-monosulfonic acids form preferentially. However, these intermediates hydrolyze rapidly above 70°C, shifting equilibrium toward beta-isomers. For 1,4-disulfonic acid synthesis, maintaining temperatures below 70°C is critical to preserve alpha positions, though this complicates disulfonation kinetics.

Dual-Stage Sulfonation Strategies

The CN106748899B patent outlines a two-step approach:

  • Low-Temperature Monosulfonation : Refined naphthalene is added to 98% sulfuric acid at 20–30°C over 1–2 hours, forming alpha-monosulfonic acids.

  • Controlled Disulfonation : The mixture is heated to 170–190°C for 5–6 hours, during which residual sulfuric acid promotes disulfonation. However, prolonged heating risks isomerization to beta-disulfonic acids.

Industrial-Scale Production Techniques

Thin-Film Evaporation for Continuous Processing

The US3546280A patent details a wiped thin-film evaporator system that integrates sulfonation and acid separation:

  • Reactor Design : A cylindrical evaporator with a 0.5–3.0 mm film thickness, heated to 220–270°C under vacuum (<10 mm Hg).

  • Process Flow :

    • Naphthalene and excess sulfuric acid (15:1 molar ratio) are preheated to 100–125°C.

    • The mixture traverses the evaporator in 5.6 minutes, yielding 98% disulfonic acid (predominantly 2,6-isomer) with <0.1% residual acid.

Table 1: Key Parameters in Thin-Film Evaporation

ParameterValue Range
Temperature220–270°C
Pressure<10 mm Hg
Film Thickness0.5–3.0 mm
Molar Ratio (H₂SO₄:C₁₀H₈)7.5:1
Residence Time5–10 minutes

Challenges in 1,4-Disulfonic Acid Synthesis

Hydrolysis and Isomerization Risks

Alpha-sulfonic groups hydrolyze 50× faster than beta groups above 70°C, making 1,4-disulfonic acid synthesis inherently unstable under industrial disulfonation conditions. Mitigation strategies include:

  • Short Residence Times : Limiting exposure to high temperatures using continuous reactors.

  • Acid Concentration Control : Using 97–100% sulfuric acid reduces water content, slowing hydrolysis.

Catalytic Modifications

While not explicitly covered in the cited patents, academic studies suggest:

  • Ionic Liquid Catalysts : Enhance sulfonation selectivity at lower temperatures (e.g., [BMIM][HSO₄] at 60°C).

  • Zeolite-Assisted Sulfonation : Microporous catalysts may stabilize alpha intermediates.

Waste Management and Acid Recovery

Sulfuric Acid Recycling

Both patents emphasize closed-loop acid recovery:

  • Distillation : The thin-film evaporator recovers 99% of excess sulfuric acid for reuse.

  • Neutralization : CN106748899B treats waste with NaOH and Ca(OH)₂, precipitating Na₂SO₄ and CaSO₄ for disposal.

Table 2: Waste Treatment Outcomes

StepReagentProductYield
NaOH Addition10% NaOHNa₂SO₄85%
Ca(OH)₂ TreatmentMilk of LimeCaSO₄92%

Comparative Analysis of Methods

Yield and Purity Trade-offs

  • Thin-Film Evaporation : Achieves 98% disulfonic acid purity but favors beta-isomers.

  • Salting-Out : Yields 95% purity with uncharacterized isomer ratios, suitable for non-regioselective applications.

Energy and Cost Considerations

  • Evaporator Systems : High energy input (220–270°C heating) offsets acid recycling savings.

  • Batch Salting-Out : Lower capital costs but higher reagent consumption (NaCl, Na₂SO₄).

Q & A

Q. What are the standard synthetic routes for Naphthalene-1,4-disulfonic acid, and how can reaction conditions be optimized for high yield?

this compound is typically synthesized via sulfonation of naphthalene using concentrated sulfuric acid or oleum. Key factors include:

  • Temperature control : Excessively high temperatures may lead to over-sulfonation or byproducts.
  • Sulfonation agent : Oleum (fuming sulfuric acid) is preferred for introducing two sulfonic groups in the 1,4-positions due to its stronger sulfonating power .
  • Purification : Post-synthesis, the product is often precipitated by dilution and neutralization. Purity (>90%) can be verified via HPLC or titration, with insolubles minimized to <0.10% through recrystallization .

Q. How can the solubility and stability of this compound be enhanced for aqueous-phase applications?

  • Salt formation : Conversion to disodium salts (e.g., sodium naphthalene-1,5-disulfonate) improves water solubility, as seen in analogous sulfonic acids .
  • pH adjustment : Stability in solution is pH-dependent; neutral to slightly alkaline conditions prevent decomposition.
  • Storage : Anhydrous conditions and temperatures below 30°C mitigate hygroscopicity and degradation .

Advanced Research Questions

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound and its derivatives?

  • NMR spectroscopy : 1^1H and 13^13C NMR can confirm sulfonic group positions via characteristic deshielding effects.
  • Mass spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., 268.27 g/mol for 2,5-diamino derivatives) .
  • Ion chromatography : Quantifies sulfonate content and detects impurities like unreacted naphthalene .

Q. How does this compound facilitate the synthesis of azo dyes, and how can coupling efficiency be maximized?

  • Diazo coupling : The sulfonic acid groups act as directing groups, enabling regioselective azo bond formation with aromatic amines. For example, 2-aminobenzene-1,4-disulfonic acid derivatives are key intermediates in dye synthesis .
  • Optimization : Use excess diazonium salt at 0–5°C to minimize side reactions. UV-Vis spectroscopy monitors coupling efficiency via absorbance peaks (e.g., 450–600 nm for azo chromophores) .

Q. What role does this compound play in stabilizing macromolecular structures, such as insulin hexamers or polymers?

  • Binding interactions : Sulfonic acid groups can coordinate metal ions (e.g., Zn²⁺) or bind histidine residues in proteins, as demonstrated in benzene-1,4-disulfonic acid’s stabilization of insulin hexamers .
  • Polymer composites : In self-doped conducting polymers, sulfonic acid groups enhance conductivity by acting as internal dopants. For example, polyaniline composites with 2-aminobenzene-1,4-disulfonic acid show improved electrochemical stability .

Methodological Considerations

Q. How can computational modeling guide the design of this compound derivatives for targeted applications?

  • Molecular docking : Predict binding affinities to biological targets (e.g., insulin hexamers) by simulating interactions with histidine clusters .
  • DFT calculations : Optimize electronic properties (e.g., charge distribution) to enhance catalytic or doping efficiency in polymer systems .

Q. What are the challenges in scaling up this compound synthesis, and how can they be addressed?

  • Byproduct formation : Over-sulfonation can be mitigated by controlled reagent addition and real-time monitoring via inline IR spectroscopy.
  • Waste management : Neutralization of spent sulfuric acid requires Ca(OH)₂ or NaOH to precipitate sulfates, reducing environmental impact .

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